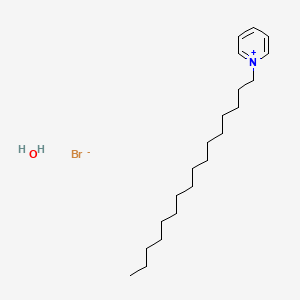
2-amino-3,5-dichloroBenzenesulfonic acid
概要
説明
2-amino-3,5-dichloroBenzenesulfonic acid, also known as 2,4-DICHLOROANILINE-6-SULFONIC ACID, is a chemical compound with the molecular formula C6H5Cl2NO3S . It is used in the industry .
Synthesis Analysis
The synthesis of 2-amino-3,5-dichloroBenzenesulfonic acid is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of 2-amino-3,5-dichloroBenzenesulfonic acid is represented by the SMILES stringC1=C (C=C (C (=C1S (=O) (=O)O)N)Cl)Cl . The InChI representation is InChI=1S/C6H5Cl2NO3S/c7-3-1-4 (8)6 (9)5 (2-3)13 (10,11)12/h1-2H,9H2, (H,10,11,12) . Chemical Reactions Analysis
The specific chemical reactions involving 2-amino-3,5-dichloroBenzenesulfonic acid are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of 2-amino-3,5-dichloroBenzenesulfonic acid is 242.08 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 88.8 Ų .科学的研究の応用
Chromogenic Detection System
2-Amino-3,5-dichlorobenzenesulfonic acid has been utilized in a chromogenic detection system for measuring hydrogen peroxide, specifically in the enzymatic assay of uric acid in serum and urine. This system, developed by Fossati et al. (2010), offers a reliable, simple, and rapid method suitable for both manual and automated procedures, significantly improving the direct assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Catalysis in Alcohol Oxidation
Hazra et al. (2015) explored the use of 2-aminobenzenesulfonic acid derivatives in the synthesis of Schiff base copper(II) complexes, which serve as efficient and selective catalysts for the oxidation of alcohols. These complexes demonstrated remarkable catalytic activity, especially in the peroxidative oxidation of primary and secondary alcohols, under solvent- and additive-free conditions, showcasing the potential of 2-aminobenzenesulfonic acid derivatives in catalysis (Hazra, Martins, Silva, & Pombeiro, 2015).
Organosulfone Derivatives Synthesis
The electrochemical behavior of 2-aminobenzenesulfonic acid derivatives has been studied for the synthesis of new organosulfone derivatives. Nematollahi and Varmaghani (2008) demonstrated that these derivatives can be synthesized through electrochemical oxidation, indicating the versatility of 2-aminobenzenesulfonic acid derivatives in organic synthesis and their potential applications in creating novel organic compounds (Nematollahi & Varmaghani, 2008).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion. These studies highlight the importance of 2-aminobenzenesulfonic acid derivatives in the development of corrosion inhibitors, providing insights into their interaction with metal surfaces and their potential application in protecting metals from corrosion (Kaya et al., 2016).
作用機序
Safety and Hazards
The safety data sheet for 2-amino-3,5-dichloroBenzenesulfonic acid indicates that it is for industry use only . In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this chemical .
将来の方向性
特性
IUPAC Name |
2-amino-3,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOVWHMFBDDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593404 | |
| Record name | 2-Amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3,5-dichloroBenzenesulfonic acid | |
CAS RN |
6406-21-9 | |
| Record name | 2-Amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)






